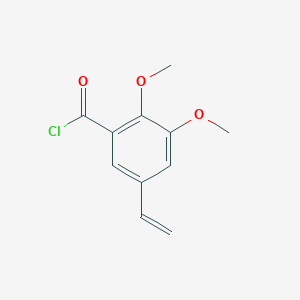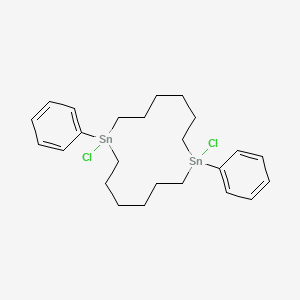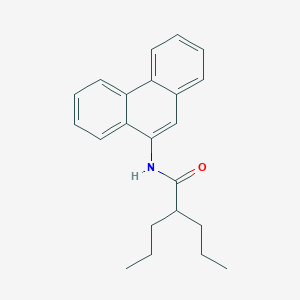
N-(Phenanthren-9-YL)-2-propylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Phenanthren-9-YL)-2-propylpentanamide is an organic compound featuring a phenanthrene moiety attached to a propylpentanamide chain Phenanthrene is a polycyclic aromatic hydrocarbon known for its stability and unique photophysical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Phenanthren-9-YL)-2-propylpentanamide typically involves the functionalization of phenanthrene at the 9-position followed by amide formation. One common method involves the oxidation of 9-phenanthrenol to form a ketal structure, which can then be further reacted to introduce the propylpentanamide moiety . The reaction conditions often include the use of oxidizing agents and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. This includes the use of continuous flow reactors and optimized reaction conditions to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Phenanthren-9-YL)-2-propylpentanamide can undergo various chemical reactions, including:
Oxidation: The phenanthrene moiety can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can target the amide group or the aromatic ring.
Substitution: Electrophilic aromatic substitution can occur on the phenanthrene ring, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenanthrenequinone derivatives, while substitution reactions can introduce various functional groups onto the phenanthrene ring .
Wissenschaftliche Forschungsanwendungen
N-(Phenanthren-9-YL)-2-propylpentanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Wirkmechanismus
The mechanism of action of N-(Phenanthren-9-YL)-2-propylpentanamide involves its interaction with specific molecular targets. The phenanthrene moiety can intercalate into DNA, disrupting its function and leading to potential anti-cancer effects. Additionally, the compound can interact with various enzymes and receptors, modulating their activity and resulting in therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Phenylphenanthrene: Similar in structure but lacks the amide functionality.
9,10-Diphenylanthracene: Another polycyclic aromatic hydrocarbon with different substitution patterns.
Phenanthrenequinone: An oxidized derivative of phenanthrene with distinct chemical properties.
Uniqueness
N-(Phenanthren-9-YL)-2-propylpentanamide is unique due to its combination of a phenanthrene core with an amide side chain, providing a balance of aromatic stability and functional group reactivity. This makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
116709-48-9 |
|---|---|
Molekularformel |
C22H25NO |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
N-phenanthren-9-yl-2-propylpentanamide |
InChI |
InChI=1S/C22H25NO/c1-3-9-16(10-4-2)22(24)23-21-15-17-11-5-6-12-18(17)19-13-7-8-14-20(19)21/h5-8,11-16H,3-4,9-10H2,1-2H3,(H,23,24) |
InChI-Schlüssel |
CLUYVWATZFYMJM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CCC)C(=O)NC1=CC2=CC=CC=C2C3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


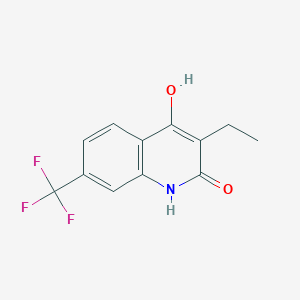
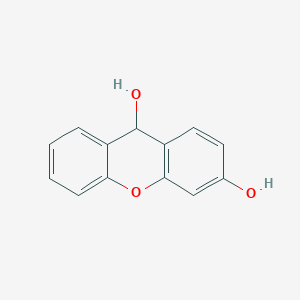
![1-{4-[(E)-(Phenylsulfanyl)diazenyl]phenyl}ethan-1-one](/img/structure/B14313999.png)
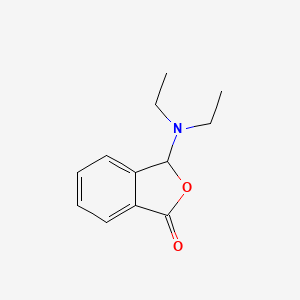
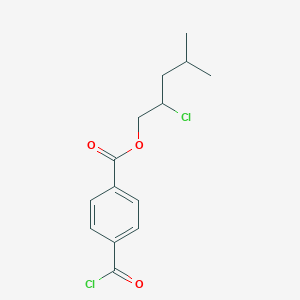
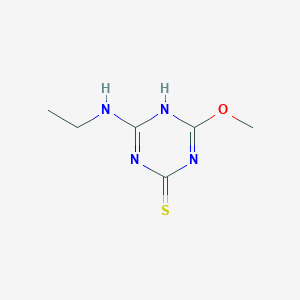

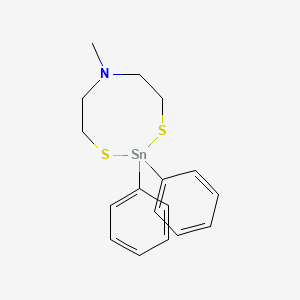
![Tricyclohexyl[(furan-2-carbonyl)oxy]stannane](/img/structure/B14314024.png)

![1,1'-(Difluoromethylene)bis[2,2,3,3,4,4,5,5,6-nonafluoro-1,6-bis(trifluoromethyl)cyclohexane]](/img/structure/B14314035.png)
